molecular formula C15H21NO5S B2891350 4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic Acid CAS No. 735305-62-1

4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic Acid

Cat. No. B2891350
CAS RN: 735305-62-1
M. Wt: 327.4
InChI Key: NNSQNEQHZXALFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic Acid is a chemical compound with the CAS Number: 735305-62-1 . It has a molecular weight of 327.4 and its IUPAC name is 4-methoxy-3-{[(2-methylcyclohexyl)amino]sulfonyl}benzoic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO5S/c1-10-5-3-4-6-12(10)16-22(19,20)14-9-11(15(17)18)7-8-13(14)21-2/h7-10,12,16H,3-6H2,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Chemical Synthesis and Modification

  • Synthesis of Pseudopeptidic Triazines : Researchers developed a method to synthesize 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrating the versatility of related chemical structures in creating new classes of compounds with potential applications in drug development and materials science (M. Sañudo et al., 2006).

Drug Development and Pharmacology

  • Hypoglycemic Benzoic Acid Derivatives : A study on the structure-activity relationships of hypoglycemic benzoic acid derivatives, including repaglinide, highlights the pharmaceutical applications of such compounds in treating conditions like type 2 diabetes (W. Grell et al., 1998).

Catalysis and Chemical Reactions

  • Rhodium-Catalyzed Formation of N-sulfamoyl Aziridino-γ-lactones : This research presents a method for the intramolecular formation of N-sulfamoyl 2,3-aziridino-γ-lactones, underscoring the utility of similar chemical structures in catalytic reactions and synthetic chemistry (M. S. Valle et al., 2012).

Material Science and Polymer Chemistry

  • Polyaniline Doping : A study explores benzoic acid and its derivatives as a new class of dopants for polyaniline, a conducting polymer, indicating the relevance of related benzoic acid structures in enhancing the material properties of polymers (C. A. Amarnath & S. Palaniappan, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . If swallowed or if skin irritation occurs, medical advice should be sought .

properties

IUPAC Name

4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-10-5-3-4-6-12(10)16-22(19,20)14-9-11(15(17)18)7-8-13(14)21-2/h7-10,12,16H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSQNEQHZXALFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic Acid

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